molecular formula C25H24N2O3 B11344602 N-(4-methoxybenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-methoxybenzyl)-3,6,7-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11344602
M. Wt: 400.5 g/mol
InChI Key: OQRBHCVJRZERQH-UHFFFAOYSA-N
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Description

  • Add the 4-methoxybenzyl group to the nitrogen of the amide using standard amide coupling reactions.
  • Introduce the trimethyl groups at the desired positions using appropriate alkylating agents.
  • Purification and Characterization

    • Purify the compound through recrystallization or column chromatography.
    • Confirm its structure using techniques like NMR, IR, and mass spectrometry.
  • Preparation Methods

    The synthetic route for this compound involves several steps

    • Synthesis of Benzofuran Core

      • Start with a suitable precursor (e.g., 2-hydroxybenzaldehyde).
      • Cyclize the precursor using acid-catalyzed dehydration to form the benzofuran ring.
      • Introduce the amide functionality by reacting the benzofuran with an appropriate amine (e.g., pyridine-2-amine).

    Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can lead to modified derivatives of the compound, such as substituted benzofurans or amides.

    Scientific Research Applications

    Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) involved in fibrosis pathways.
    • Further studies are needed to elucidate its precise mechanism.

    Comparison with Similar Compounds

      Similar Compounds: Pyrimidine derivatives, benzofuran-based amides, and other anti-fibrotic agents.

      Uniqueness: Highlight its distinct features, such as the combination of benzofuran and pyridine moieties.

    Remember that this compound’s potential applications and mechanisms are still areas of active research, and further studies are essential to fully understand its properties

    Properties

    Molecular Formula

    C25H24N2O3

    Molecular Weight

    400.5 g/mol

    IUPAC Name

    N-[(4-methoxyphenyl)methyl]-3,6,7-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

    InChI

    InChI=1S/C25H24N2O3/c1-16-8-13-21-18(3)24(30-23(21)17(16)2)25(28)27(22-7-5-6-14-26-22)15-19-9-11-20(29-4)12-10-19/h5-14H,15H2,1-4H3

    InChI Key

    OQRBHCVJRZERQH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4)C)C

    Origin of Product

    United States

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